2-(Butylamino)pyridine-3-sulfonamide
Description
Fundamental Significance of the Sulfonamide Functional Group in Bioactive Small Molecules
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in the design of therapeutic agents, a status it has held since the discovery of the first broadly effective antibacterial sulfa drugs. wikipedia.org These pioneering drugs revolutionized medicine and paved the way for the modern antibiotic era. wikipedia.orgresearchgate.net The significance of the sulfonamide moiety extends far beyond its antibacterial origins, and it is now a key component in drugs targeting a wide array of diseases. researchgate.net
The versatility of the sulfonamide group stems from several key chemical properties. It is a stable, non-hydrolyzable group that can act as a bioisostere of a carboxylic acid, mimicking the substrate of certain enzymes. researchgate.net This is exemplified in the classic antibacterial sulfonamides, which inhibit dihydropteroate (B1496061) synthetase by acting as a competitive inhibitor to the natural substrate, 4-aminobenzoic acid. researchgate.netnih.gov The tetrahedral geometry of the sulfur atom and the presence of hydrogen bond donors and acceptors allow for strong and specific interactions with biological targets. researchgate.net
This functional group is integral to the structure and activity of various classes of therapeutic agents, including:
Antimicrobials: The original application, targeting bacterial, fungal, and protozoal infections. wikipedia.orgresearchgate.net
Diuretics: Thiazide and loop diuretics, such as hydrochlorothiazide (B1673439) and furosemide, rely on the sulfonamide group for their activity. wikipedia.org
Anticonvulsants: Certain epilepsy treatments incorporate this moiety in their structure. wikipedia.org
Anticancer Agents: The group is found in drugs that inhibit enzymes like carbonic anhydrase, which is implicated in some cancers. researchgate.net
Antivirals: It is a component of some HIV protease inhibitors. researchgate.net
Anti-inflammatory Drugs: Celecoxib, a COX-2 inhibitor, features a sulfonamide group. wikipedia.org
The sulfonamide group's ability to be readily incorporated into diverse molecular frameworks ensures its continued prominence in the development of novel, bioactive small molecules. researchgate.netnih.gov
Overview of the Pyridine (B92270) Scaffold as a Privileged Structure in Drug Discovery and Development
In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The pyridine ring, a nitrogen-containing six-membered heterocycle, is a quintessential example of such a scaffold. nih.govrsc.org As an isostere of benzene (B151609), it is a core component in more than 7,000 existing drug molecules of medicinal importance. nih.govrsc.org
The privileged status of the pyridine scaffold can be attributed to several key features:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological receptors.
Solubility Enhancement: The polar nitrogen atom can improve the aqueous solubility of a drug molecule, which is a critical pharmacokinetic property.
Metabolic Stability: The aromatic nature of the ring provides stability against metabolic degradation. nih.gov
Versatile Chemistry: The pyridine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its biological activity. nih.gov
Natural Occurrence: The pyridine motif is found in numerous natural products, including essential vitamins like niacin and pyridoxine, coenzymes such as NAD/NADH, and a vast array of alkaloids. nih.govnih.gov
The incorporation of a pyridine ring can significantly enhance a compound's biochemical potency, improve cell permeability, and resolve issues with protein binding. nih.gov Its consistent presence in a diverse range of FDA-approved drugs underscores its importance and enduring value in the design of new medicines. nih.govrsc.org
Specific Contextualization of 2-(Butylamino)pyridine-3-sulfonamide within the Chemical Landscape of Pyridine-Sulfonamide Analogues
Within the broader class of compounds combining the beneficial features of both the sulfonamide group and the pyridine ring, this compound emerges as a specific and useful chemical entity. This compound serves as a clear example of how the pyridine-sulfonamide scaffold can be further elaborated to create molecules with specific properties and applications.
| Property | Value |
|---|---|
| CAS Number | 1291849-70-1 |
| Molecular Formula | C₉H₁₅N₃O₂S |
| Molecular Weight | 229.30 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound is primarily utilized as a synthetic intermediate or building block. smolecule.com Its structure, featuring a butylamino group at the 2-position and a sulfonamide at the 3-position of the pyridine ring, provides specific reactivity patterns. This unique arrangement allows it to be a precursor in the synthesis of more complex organosulfur compounds and polymers. smolecule.com For example, it has been incorporated into polymer chains to create poly(oxothiazene) polymers. smolecule.com Furthermore, its structural features are valuable in the development of specialized chemical tools, such as fluorescent probes with dual-state emission properties used in photophysical studies. smolecule.com
While direct biological activity data for this compound is not extensively documented in public literature, the broader family of pyridine-sulfonamide analogues is an active area of investigation for therapeutic applications. mdpi.comacs.orgekb.eg Researchers have synthesized and tested numerous derivatives for a range of biological activities, demonstrating the potential of this chemical class.
| Compound Name | Structural Features | Noted Research Area/Application |
|---|---|---|
| This compound | Butylamino group at C2, Sulfonamide at C3 | Synthetic intermediate for polymers and fluorescent probes. smolecule.com |
| N-Pyridin-3-yl-benzenesulfonamide | Sulfonamide links a benzene ring to the N-atom of 3-aminopyridine (B143674) | Investigated for antimicrobial activity. researchgate.net |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Fused pyrazole (B372694) and pyridine rings with a sulfonamide group | Studied as carbonic anhydrase inhibitors. mdpi.com |
| Pyridine-Based N-Sulfonamides | Various complex substitutions on a pyridine-sulfonamide core | Evaluated for antiviral and antimicrobial properties. acs.org |
The study of analogues such as N-pyridin-3-yl-benzenesulfonamide for antimicrobial effects and pyrazolo[4,3-c]pyridine sulfonamides as enzyme inhibitors highlights the therapeutic potential inherent in the pyridine-sulfonamide scaffold. researchgate.netmdpi.com Therefore, this compound is best contextualized as a valuable chemical intermediate that enables the exploration and synthesis of more complex molecules within this pharmacologically relevant class. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-6-11-9-8(15(10,13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAJIBURMOZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 2 Butylamino Pyridine 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For 2-(Butylamino)pyridine-3-sulfonamide, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butyl group, the pyridine (B92270) ring, and the amine and sulfonamide functionalities. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons on the pyridine ring typically appear in the downfield region, generally between δ 6.5 and 9.2 ppm. researchgate.net The specific positions of the protons on the pyridine-3-sulfonamide (B1584339) core are subject to the electron-donating effect of the butylamino group at the C2 position and the electron-withdrawing nature of the sulfonamide group at the C3 position. Protons on substituted pyridine rings often show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons. researchgate.neteurjchem.com
The protons of the butylamino group will exhibit signals in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.9 ppm. The two methylene (B1212753) groups (CH₂) adjacent to the methyl and the ethyl fragment will likely resonate as multiplets between δ 1.2 and 1.7 ppm. mdpi.com The methylene group directly attached to the nitrogen (N-CH₂) will be deshielded and is anticipated to appear further downfield, typically as a triplet. The proton on the secondary amine (NH) is expected to produce a signal that can vary in position and may be broad, while the two protons of the sulfonamide (SO₂NH₂) typically manifest as a broad singlet in the downfield region, often above δ 7.8 ppm. mdpi.comrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine Ring (H4, H5, H6) | 6.5 - 9.0 | m |
| Sulfonamide (SO₂NH₂ ) | > 7.8 | br s |
| Butylamino NH | Variable, possibly broad | br s |
| Butylamino (N-CH₂ ) | ~ 3.2 | t |
| Butylamino (-CH₂ CH₂CH₃) | 1.4 - 1.7 | m |
| Butylamino (-CH₂CH₂ CH₃) | 1.2 - 1.4 | m |
| Butylamino (-CH₃) | ~ 0.9 | t |
(Predicted values are based on data from analogous structures. researchgate.netresearchgate.neteurjchem.commdpi.com)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the pyridine ring are expected to resonate in the downfield region, typically between δ 110 and 160 ppm. eurjchem.comrsc.org The carbon atom attached to the sulfonamide group (C3) and the carbon atom attached to the butylamino group (C2) will have their chemical shifts significantly influenced by these substituents.
The four carbon atoms of the butyl group will appear in the upfield, aliphatic region of the spectrum. The terminal methyl carbon (CH₃) is expected at approximately δ 14 ppm. The two internal methylene carbons (-CH₂-) would likely appear between δ 20 and δ 35 ppm, while the methylene carbon bonded to the nitrogen (N-CH₂) will be further downfield due to the deshielding effect of the nitrogen atom. eurjchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine Ring (C2, C3, C4, C5, C6) | 110 - 160 |
| Butylamino (N-C H₂) | 40 - 50 |
| Butylamino (-C H₂CH₂CH₃) | 30 - 35 |
| Butylamino (-CH₂C H₂CH₃) | ~ 20 |
| Butylamino (-C H₃) | ~ 14 |
(Predicted values are based on data from analogous structures. eurjchem.comrsc.orgnih.gov)
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, S=O, C-N, and aromatic C=C bonds.
The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond: an asymmetric stretch typically found in the 1350-1310 cm⁻¹ region and a symmetric stretch in the 1170-1140 cm⁻¹ range. mdpi.comrsc.org The N-H stretching vibrations of the sulfonamide (SO₂NH₂) and the butylamino (NH) groups are expected to appear as bands in the 3400-3200 cm⁻¹ region. rasayanjournal.co.in Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹. mdpi.com The stretching vibrations of the aromatic C=C and C=N bonds within the pyridine ring are expected in the 1615-1490 cm⁻¹ region. researchgate.netrasayanjournal.co.in
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amino & Sulfonamide) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
| C=C, C=N (Pyridine ring) | Stretching | 1615 - 1490 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | 1350 - 1310 |
| SO₂ (Sulfonamide) | Symmetric Stretching | 1170 - 1140 |
(Predicted values are based on data from analogous structures. researchgate.netmdpi.comrsc.orgrasayanjournal.co.in)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and the sulfonamide and amino functional groups. The presence of the amino group, an auxochrome, on the pyridine ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. Studies on related 2-aminopyridine (B139424) derivatives show absorption maxima influenced by solvent polarity, indicating that the excited state is more polar than the ground state. nih.govsemanticscholar.org Changes in pH can also significantly alter the absorption spectrum of sulfonamides due to the ionization of the amine and sulfonamide groups. pharmahealthsciences.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (Molecular Formula: C₉H₁₅N₃O₂S), the molecular weight is 229.3 g/mol . smolecule.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 229.
The fragmentation of sulfonamides under mass spectrometric conditions is well-documented. rasayanjournal.co.in Common fragmentation pathways include the cleavage of the S-N bond and the C-S bond. A characteristic fragmentation pattern for sulfonamides often involves the loss of SO₂ (64 Da). rasayanjournal.co.in The butylamino side chain would likely undergo fragmentation, showing losses of alkyl fragments (e.g., loss of CH₃, C₂H₅, etc.). Alpha-cleavage adjacent to the amino nitrogen is also a common pathway for amines. The pyridine ring itself is relatively stable, and fragments containing this ring would be prominent in the spectrum.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 229 | [M]⁺ (Molecular Ion) |
| 172 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 165 | [M - SO₂]⁺ (Loss of sulfur dioxide) |
| 156 | [C₅H₄N-SO₂NH₂]⁺ (Cleavage of C-N bond) |
| 92 | [C₅H₄N-NH₂]⁺ (From m/z 156 via loss of SO₂) |
(Predicted values are based on the molecular structure and known fragmentation patterns of sulfonamides and amines. rasayanjournal.co.in)
X-ray Crystallography for Solid-State Structural Determination
A definitive SC-XRD analysis of this compound has not been published. Such an analysis is essential to determine fundamental crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, which together define the exact three-dimensional arrangement of the molecules in the solid state. This information remains to be determined through future experimental work.
The molecular structure of this compound features several functional groups capable of forming strong, directional intermolecular interactions that guide the crystal packing. The solid-state architecture is anticipated to be heavily influenced by a robust network of hydrogen bonds, with potential contributions from π-π stacking interactions. acs.orglookchem.comnih.gov
Hydrogen Bonding
The molecule contains potent hydrogen bond donors and acceptors, which are the primary determinants of its supramolecular structure. The hydrogen atoms on the sulfonamide (-SO₂NH₂) and the secondary amine of the butylamino group (-NH-) serve as the principal hydrogen bond donors. The main acceptor sites are the two oxygen atoms of the sulfonyl group (O=S=O) and the nitrogen atom of the pyridine ring. epa.govresearchgate.net
In the crystal structures of related sulfonamides, the N-H donor of the sulfonamide group frequently interacts with an oxygen acceptor of an adjacent molecule (N-H···O), leading to the formation of highly predictable patterns known as synthons. acs.orgresearchgate.net These synthons typically result in the assembly of molecules into centrosymmetric dimers or extended one-dimensional chains (catemers). lookchem.comresearchgate.net
Additionally, the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor and is expected to engage in N-H···N interactions, likely with the N-H group from either the sulfonamide or the butylamino moiety of a neighboring molecule. epa.govresearchgate.netrsc.org The competition and synergy between these powerful N-H···O and N-H···N hydrogen bonds are critical in defining the final, stable three-dimensional crystal lattice. lookchem.com The flexible n-butyl chain is expected to adopt a conformation that allows it to pack efficiently within the voids created by this primary hydrogen-bonded network.
The anticipated primary hydrogen bonding interactions are detailed in the table below.
| Donor Group | Acceptor Group | Interaction Type | Common Resulting Motif |
|---|---|---|---|
| Sulfonamide N-H | Sulfonyl O | N-H···O | Dimer or Catemer (Chain) |
| Butylamino N-H | Sulfonyl O | N-H···O | Network Stabilization |
| Sulfonamide N-H | Pyridine N | N-H···N | Network Stabilization |
| Butylamino N-H | Pyridine N | N-H···N | Dimer or Chain |
π-π Stacking
The presence of the pyridine ring introduces the possibility of π-π stacking, an important non-covalent interaction that contributes to the stabilization of crystal structures containing aromatic systems. researchgate.netnih.gov This interaction would occur between the π-electron systems of adjacent pyridine rings. In such structures, a parallel-displaced or offset geometry is generally favored over a face-to-face arrangement, with typical distances between the centers of the rings ranging from 3.5 to 4.4 Å. researchgate.netnih.govacs.org It is highly probable that the pyridine rings within the hydrogen-bonded framework of this compound would orient themselves to take advantage of these stabilizing π-π interactions, leading to a more compact and energetically favorable crystal packing. The geometry of these stacking interactions is often influenced by the primary hydrogen-bonding network. nih.gov
Computational and Theoretical Investigations of 2 Butylamino Pyridine 3 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
DFT is a fundamental computational method used to investigate the electronic structure and geometry of molecules. For a compound like 2-(butylamino)pyridine-3-sulfonamide, this would typically involve a multi-step analysis.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) MapsThe electronic properties of a molecule are critical for understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.nih.govresearchgate.net
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.org For a sulfonamide derivative, the MEP would typically show negative potential around the oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack. While these analyses are standard, specific HOMO-LUMO energy values and MEP map visualizations for this compound are absent from the reviewed literature.
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting binding affinity and understanding interaction mechanisms.
Computational Insights into Binding with Bacterial and Viral Targets (e.g., E. coli DNA gyrase, COVID-19 main protease, bacterial CAs)
Computational studies have been instrumental in elucidating the potential binding interactions of this compound and related sulfonamide-containing compounds with various therapeutic targets. These in silico methods, including molecular docking and molecular dynamics, provide valuable insights into the binding affinities and modes of interaction at the molecular level.
E. coli DNA Gyrase: DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. mdpi.comresearchgate.net It is composed of GyrA and GyrB subunits and plays a crucial role in DNA replication by introducing negative supercoils into the DNA. mdpi.comnih.gov Molecular docking studies on pyridine-3-carboxamide (B1143946) inhibitors have provided insights into their binding modes within E. coli DNA gyrase. nih.gov For sulfonamide-based inhibitors, computational models can predict how the molecule fits into binding pockets, such as the allosteric pocket on the GyrA subunit, and identify key interactions that contribute to inhibitory activity. nih.gov These studies help in the rational design of novel gyrase inhibitors with potential activity against fluoroquinolone-resistant bacteria. nih.gov
COVID-19 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govnews-medical.net Computational screening and molecular docking have been widely used to identify potential Mpro inhibitors. researchgate.netmdpi.com These studies predict the binding affinity of ligands to the Mpro active site, often reported as a docking score in kcal/mol. nih.govresearchgate.net While specific docking studies for this compound are not detailed in the provided results, the general approach involves docking the ligand into the Mpro binding site to predict its binding mode and affinity. Favorable binding affinities for potential inhibitors typically range from -6.2 to -9.5 kcal/mol. nih.gov
Bacterial Carbonic Anhydrases (CAs): Bacterial CAs are metalloenzymes that are increasingly being explored as novel antibacterial targets due to their role in bacterial physiology and the rising issue of antibiotic resistance. nih.govfrontiersin.org Sulfonamides are a well-known class of CA inhibitors. nih.govmdpi.com Computational studies, including molecular docking, are employed to understand the binding of sulfonamide inhibitors to different classes of bacterial CAs (α, β, and γ). nih.govmdpi.com These investigations reveal how the sulfonamide moiety interacts with the zinc ion in the active site and surrounding amino acid residues, providing a basis for designing potent and selective inhibitors against pathogenic bacteria. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations offer a powerful computational approach to study the dynamic behavior of biological macromolecules and their complexes with ligands over time. peerj.comjchemlett.com These simulations provide detailed information on the conformational stability of ligand-enzyme complexes and the thermodynamics of binding. mdpi.com
MD simulations of ligand-enzyme complexes, such as those involving sulfonamides and their target proteins, are performed to assess the stability of the predicted binding poses from molecular docking. nih.govpeerj.com The simulation tracks the atomic movements over a specific period, typically nanoseconds, allowing for the observation of conformational changes in both the ligand and the protein. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) are analyzed to determine if the complex reaches a stable equilibrium. jchemlett.com These simulations can reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds, which are crucial for understanding the binding mechanism. nih.govpeerj.com
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the binding free energy of a ligand to a protein. nih.govnih.govresearchgate.netpeng-lab.org These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. nih.govpeng-lab.org
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. peng-lab.org The calculation includes contributions from molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS). nih.govpeng-lab.org
Table 1: Components of Binding Free Energy Calculation
| Energy Component | Description |
|---|---|
| ΔE_MM | Change in gas-phase molecular mechanics energy, including internal, electrostatic, and van der Waals energies. peng-lab.org |
| ΔG_sol | Change in solvation free energy, composed of polar and nonpolar contributions. peng-lab.org |
These calculations can be performed on snapshots taken from an MD simulation trajectory to provide an average binding free energy. nih.govnih.gov The results from MM/PBSA and MM/GBSA analyses can help to rationalize experimental findings and are valuable tools in drug design for ranking the binding affinities of different compounds. nih.govfrontiersin.org
In Silico Prediction of Physicochemical Properties Relevant to Biological Activity
Computational methods are also employed to predict key physicochemical properties of molecules that influence their biological activity. For this compound, understanding properties like intramolecular hydrogen bonding and pKa values is crucial for predicting its behavior in a biological system.
Intramolecular hydrogen bonds can significantly influence the conformation and, consequently, the reactivity and binding affinity of a molecule. nih.gov In molecules containing both a hydrogen bond donor (like the sulfonamide N-H) and an acceptor (like the pyridine (B92270) nitrogen), the formation of an intramolecular hydrogen bond can lock the molecule into a more rigid conformation. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), can be used to study the geometry and energetics of these interactions. nih.gov The presence and strength of intramolecular hydrogen bonds can affect the molecule's ability to adopt the optimal conformation for binding to a target protein. nih.govmdpi.com
The pKa value of a compound determines its ionization state at a given pH. This is a critical parameter for biological activity as the charge of a molecule affects its solubility, membrane permeability, and interaction with biological targets. The sulfonamide group and the pyridine ring in this compound are ionizable. Computational algorithms can predict the pKa values of these functional groups. Understanding the different protolytic forms (the protonated, neutral, and deprotonated species) and their distribution at physiological pH is essential for interpreting structure-activity relationships and predicting the behavior of the compound in vivo.
Table 2: List of Compounds
| Compound Name |
|---|
Investigation of Biological Activities and Underlying Mechanisms of Action for Pyridine 3 Sulfonamide Compounds
Carbonic Anhydrase (CA) Inhibitory Activity
Pyridine-3-sulfonamide (B1584339) derivatives are recognized as effective inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The sulfonamide group is a critical pharmacophore that acts as a zinc-binding group, essential for the inhibitory mechanism. mdpi.com
The primary mechanism of action for sulfonamide-based inhibitors involves direct interaction with the zinc ion (Zn(II)) located in the active site of the carbonic anhydrase enzyme. mdpi.com The sulfonamide moiety (-SO2NH2) binds to the zinc ion in its deprotonated, anionic form (-SO2NH⁻). mdpi.comnih.govnih.gov This binding event is a coordination bond between the negatively charged nitrogen atom of the sulfonamide group and the catalytic Zn(II) ion. nih.govresearchgate.net
Sulfonamide-based inhibitors, including pyridine-3-sulfonamide derivatives, exhibit varying degrees of inhibitory activity and selectivity across different human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while the transmembrane isoforms hCA IX and hCA XII are particularly associated with tumors, making them key targets in cancer research. mdpi.commdpi.com
Research on 4-substituted pyridine-3-sulfonamides has demonstrated a range of inhibitory potencies. mdpi.comnih.gov For instance, certain derivatives show strong inhibition against the tumor-associated hCA IX and hCA XII isoforms, with inhibition constants (Kᵢ) in the nanomolar range. mdpi.commdpi.com The selectivity for these cancer-related isoforms over the ubiquitous cytosolic forms is a critical goal in drug design to minimize off-target effects. mdpi.com Some pyridine-3-sulfonamide compounds have shown significant selectivity for hCA IX over hCA II. mdpi.com The diverse substitution patterns on the pyridine (B92270) ring and the attached "tail" structures allow for fine-tuning of these inhibition profiles, enabling the development of isoform-selective inhibitors. mdpi.com
Below is a table summarizing the inhibitory activities of representative pyridine-3-sulfonamide derivatives against key human carbonic anhydrase isoforms.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Benzenesulfonamide-based 1,2,3-triazole-pyridine derivative | 103.5 | 6.8 | 11.7 | 9.8 |
| 4-Substituted Pyridine-3-Sulfonamide (Derivative A) | >10000 | 271 | 137 | 315 |
| 4-Substituted Pyridine-3-Sulfonamide (Derivative B) | >10000 | 3828 | 211 | 91 |
| Acetazolamide (Standard Inhibitor) | 250 | 12 | 25 | 5.7 |
Note: Data is compiled from studies on various pyridine-3-sulfonamide derivatives to illustrate general activity profiles. mdpi.commdpi.com Kᵢ represents the inhibition constant; lower values indicate stronger inhibition.
Targeting bacterial carbonic anhydrases presents a novel strategy for developing antimicrobial agents with a mechanism of action distinct from conventional antibiotics. mdpi.comfrontiersin.org Bacteria express CAs from the β- and γ-classes, which are structurally different from the α-class CAs found in humans. mdpi.commdpi.com These structural differences provide an opportunity for the design of selective inhibitors that target bacterial enzymes without affecting human isoforms. mdpi.com
Bacterial CAs are crucial for various metabolic processes, including pH homeostasis, CO₂ transport, and the synthesis of essential metabolites. mdpi.comnih.gov For example, in the gram-negative pathogen Acinetobacter baumannii, a β-CA is essential for producing bicarbonate, a necessary precursor for the synthesis of peptidoglycans which are vital components of the bacterial cell wall. mdpi.comnih.gov Inhibition of these enzymes could therefore impair the pathogen's viability. nih.gov Studies have shown that bacterial CAs are susceptible to inhibition by sulfonamides, making them promising targets for new antibacterial therapies that could help combat the growing problem of antibiotic resistance. mdpi.comfrontiersin.org
Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial drugs to be widely used and continue to be relevant in treating a variety of bacterial infections. nih.govnih.gov The pyridine-sulfonamide scaffold is a recognized pharmacophore in the development of new antimicrobial agents. researchgate.netnih.gov
Compounds containing the pyridine-sulfonamide structure have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research has confirmed the activity of such compounds against clinically relevant strains.
Gram-positive bacteria susceptible to these compounds include Staphylococcus aureus. researchgate.netrsc.org Activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhi has also been reported. researchgate.netrsc.org The effectiveness of these compounds can vary based on their specific chemical structures. mdpi.com Some pyridine derivatives exhibit potent antimicrobial properties that are comparable to standard antibiotics. nih.gov This broad-spectrum activity makes them valuable candidates for further investigation as versatile antibacterial agents. researchgate.netmdpi.com
The table below provides examples of the antimicrobial activity of a representative pyridine-sulfonamide compound.
| Bacterial Strain | Type | Activity |
| Staphylococcus aureus | Gram-Positive | Active |
| Salmonella typhi | Gram-Negative | Active |
| Escherichia coli | Gram-Negative | Active |
Note: Data is based on findings for N-pyridin-3-yl-benzenesulfonamide, a closely related compound. researchgate.net
The primary mechanism of antibacterial action for sulfonamides is the inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.govpatsnap.com This enzyme is critical for the bacterial synthesis of folic acid (folate). wikipedia.orgpatsnap.com Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment, unlike humans who obtain it from their diet. wikipedia.orgpatsnap.com This difference in metabolic pathways is the basis for the selective toxicity of sulfonamides against bacterial cells. wikipedia.org
Sulfonamides, including pyridine-3-sulfonamide derivatives, act as competitive inhibitors of DHPS. nih.govwikipedia.org They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govpatsnap.com By binding to the active site of DHPS, they prevent pABA from binding, thereby blocking the synthesis of dihydropteroate, a key intermediate in the folate pathway. nih.govwikipedia.org Folic acid is an essential cofactor for the synthesis of nucleic acids (DNA and RNA). wikipedia.org By halting folate production, sulfonamides prevent bacterial cells from dividing and growing, resulting in a bacteriostatic effect. wikipedia.org
Antineoplastic Activity
Detailed investigations into the antineoplastic activity of 2-(Butylamino)pyridine-3-sulfonamide are not described in the currently accessible scientific literature. While sulfonamides, as a class, are recognized for their anticancer potential by targeting various enzymes and pathways, specific data for this particular derivative is wanting.
Inhibition of Cancer-Associated Carbonic Anhydrases (e.g., hCA IX, XII)
No specific studies detailing the inhibitory activity of this compound against human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII) were identified. Research on other pyridine-3-sulfonamide derivatives has shown potent and selective inhibition of these tumor-associated enzymes, which are involved in pH regulation and tumor progression. However, equivalent data for the n-butylamino substituted variant is not available.
Kinase Inhibition (e.g., PI3K/mTOR Dual Inhibition) and Effects on Cellular Pathways (e.g., AKT Phosphorylation)
There is no available research specifically demonstrating the activity of this compound as a kinase inhibitor, including as a dual PI3K/mTOR inhibitor. Consequently, there are no reports on its effects on downstream cellular pathways such as the phosphorylation of AKT. The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer, and while other sulfonamide-based compounds have been developed as inhibitors, the specific role of this compound in this context has not been elucidated.
Mechanisms Inducing Antiproliferative Effects and Apoptosis in Cancer Cell Lines
In the absence of primary research, there is no information regarding the antiproliferative effects or the induction of apoptosis in cancer cell lines by this compound. Studies on related compounds often involve assays to determine the concentration-dependent inhibition of cancer cell growth and the molecular mechanisms leading to programmed cell death, but such data is not available for the specified molecule.
Other Noteworthy Biological Activities
Beyond antineoplastic activity, the broader biological profile of this compound remains largely unexplored in published research.
Antiviral Properties
No studies were found that investigated the antiviral properties of this compound. The sulfonamide functional group is present in some antiviral drugs, but specific antiviral screening data for this pyridine derivative is not documented.
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound have not been reported in the scientific literature. While some sulfonamides possess anti-inflammatory activity, often through mechanisms like the inhibition of cyclooxygenase (COX) enzymes, there is no evidence to suggest that this compound has been evaluated for such properties.
Antiparasitic Activity
The global health burden of parasitic diseases, coupled with the rise of drug-resistant strains, necessitates the urgent development of novel therapeutic agents. Within this context, pyridine-3-sulfonamide derivatives have emerged as a promising class of compounds, demonstrating notable activity against a variety of parasites, particularly those responsible for malaria. While research into the specific compound this compound is not extensively documented in publicly available literature, studies on structurally related pyridine sulfonamides provide significant insights into their antiparasitic potential and mechanisms of action.
Research into pyridine-3-sulfonamide analogues has primarily focused on their efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. A notable study involved the synthesis and in vitro evaluation of a series of mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides against a chloroquine-resistant strain of P. falciparum. mdpi.comnih.gov From a library of 25 synthesized compounds, two demonstrated significant antimalarial activity. mdpi.comnih.gov Specifically, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one exhibited potent inhibition of parasitic growth. mdpi.com
Further investigations into other heterocyclic sulfonamides have also revealed promising antimalarial effects. For instance, a series of pyrimidine-tethered spirochromane-based sulfonamides showed strong activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Two compounds from this series, designated SZ14 and SZ9, were particularly effective, displaying activity in the low micromolar range. nih.gov
Beyond malaria, the broader class of sulfonamides has a history of use against other protozoan parasites. For example, N-quinolin-8-yl-arylsulfonamides have shown significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, as well as Leishmania chagasi and Leishmania amazonensis, which cause leishmaniasis. mdpi.comnih.gov Additionally, the combination of pyrimethamine (B1678524) with sulfonamides like sulfadoxine (B1681781) and sulfadiazine (B1682646) has been a therapeutic strategy for drug-resistant malaria and toxoplasmosis. mdpi.comnih.gov
The following interactive table summarizes the in vitro antimalarial activity of selected pyridine sulfonamide derivatives against P. falciparum.
| Compound | P. falciparum Strain | IC50 (µM) |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine-6-sulfonamide | 2/K (resistant) | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridin-3(2H)-one | 2/K (resistant) | 4.98 |
| SZ14 (a pyrimidine-tethered spirochromane-based sulfonamide) | W2 (resistant) | 2.84 |
| SZ9 (a pyrimidine-tethered spirochromane-based sulfonamide) | W2 (resistant) | 3.22 |
| Chloroquine (Reference) | 2/K (resistant) | 0.02 |
Data sourced from multiple studies. mdpi.comnih.gov
The mechanism by which pyridine-3-sulfonamide compounds exert their antiparasitic effects is an area of active investigation. For the antimalarial mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine sulfonamides, computational docking studies have suggested that they may act by inhibiting falcipain-2, a crucial cysteine protease of P. falciparum. mdpi.comnih.gov This enzyme is involved in the degradation of hemoglobin within the parasite's food vacuole, a process essential for its survival. mdpi.com The docking analyses indicated that the sulfonamide group of these compounds likely forms key interactions with amino acid residues in the active site of falcipain-2, such as Gln36, Cys42, and Gly83. nih.gov
Similarly, the pyrimidine-tethered spirochromane-based sulfonamides SZ14 and SZ9 were found to inhibit both falcipain-2 and falcipain-3, another important cysteine protease in P. falciparum. nih.gov The inhibitory concentrations for these enzymes were in the low micromolar range, correlating with their antiparasitic activity. nih.gov
The following interactive table details the enzymatic inhibition data for selected sulfonamide derivatives against falcipain-2 and falcipain-3.
| Compound | Target Enzyme | IC50 (µM) |
| SZ14 (a pyrimidine-tethered spirochromane-based sulfonamide) | Falcipain-2 | 4.1 |
| SZ14 (a pyrimidine-tethered spirochromane-based sulfonamide) | Falcipain-3 | 4.9 |
| SZ9 (a pyrimidine-tethered spirochromane-based sulfonamide) | Falcipain-2 | 5.4 |
| SZ9 (a pyrimidine-tethered spirochromane-based sulfonamide) | Falcipain-3 | 6.3 |
Data sourced from a study on pyrimidine-tethered spirochromane-based sulfonamides. nih.gov
These findings suggest that the inhibition of essential parasitic enzymes is a key mechanism of action for the antiparasitic activity of pyridine-3-sulfonamide compounds. The structural diversity within this chemical class allows for the development of compounds that can target specific parasitic proteins, offering a promising avenue for the discovery of new and effective antiparasitic drugs.
Structure Activity Relationship Sar and Rational Design Principles for 2 Butylamino Pyridine 3 Sulfonamide Derivatives
Correlative Analysis of the N-Butylamino Substituent's Influence on Biological Potency and Selectivity
The N-butylamino group at the 2-position of the pyridine (B92270) ring plays a significant role in modulating the biological activity of these derivatives. Its influence can be attributed to a combination of factors including size, lipophilicity, and its capacity for specific molecular interactions.
Research on related N-alkyl substituted compounds has shown that the volume of the alkyl group is a critical determinant of potency. For instance, in a series of PI3K/mTOR dual inhibitors, compounds with N-alkyl amides of moderate size, such as isopropyl and cyclopropyl (B3062369) groups, demonstrated ideal inhibitory activity. nih.gov In contrast, derivatives with either too small (e.g., methyl) or excessively large alkyl substituents exhibited a significant decline in enzyme inhibition. nih.gov This suggests that the binding pocket can only accommodate a limited volume, and the substituent must adequately fill this space without causing steric hindrance. nih.gov The n-butyl group, being of moderate size and flexibility, often represents a favorable balance for such interactions.
Theoretical studies on alkylimino-substituted sulfonamides have revealed another key aspect of the N-butyl group's influence: its ability to form stabilizing intramolecular hydrogen bonds. acs.org Specifically, the strongest intramolecular hydrogen bond between the alkylamine and sulfonamide groups was calculated for the N-butyl derivative. acs.org This interaction can lead to a more constrained conformation of the molecule, which may be pre-organized for optimal binding to a biological target. This hydrogen bond also influences the compound's physicochemical properties, such as its acidity (pKa), by shifting electron density within the molecule. acs.org
The aliphatic nature of the butyl group also contributes to the molecule's lipophilicity, which can enhance membrane permeability and improve cell uptake. In studies of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, a positive impact on activity was observed with aliphatic substituents. nih.gov
Table 1: Influence of N-Alkyl Substituent Size on Biological Activity This table illustrates the principle that optimal activity is often achieved with moderately sized alkyl groups, as discussed in the text.
| N-Alkyl Substituent | Relative Size | General Impact on Potency | Rationale |
| Methyl | Small | Often Suboptimal | Fails to sufficiently fill the hydrophobic binding pocket. nih.gov |
| Isopropyl/Cyclopropyl | Moderate | Frequently Optimal | Provides a good balance of size and lipophilicity to fill the pocket without steric clash. nih.gov |
| n-Butyl | Moderate | Often Favorable | Offers good hydrophobic interactions and can form stabilizing intramolecular H-bonds. acs.org |
| tert-Butyl/Larger Alkyls | Large | Often Suboptimal | Can introduce steric hindrance, preventing optimal binding. nih.gov |
The Critical Role of the Sulfonamide Moiety in Ligand-Target Recognition and Functional Modulation
The sulfonamide moiety (-SO₂NH₂) is a cornerstone of medicinal chemistry and a critical pharmacophoric element in the 2-(butylamino)pyridine-3-sulfonamide scaffold. Its importance stems from its ability to act as a potent zinc-binding group (ZBG) and its capacity to form key hydrogen bond interactions. nih.govacs.org
In the context of metalloenzymes, particularly carbonic anhydrases (CAs), the sulfonamide group is the primary anchor for binding. nih.gov The deprotonated sulfonamide nitrogen directly coordinates with the Zn(II) ion located in the enzyme's active site. mdpi.com This interaction is fundamental to the inhibitory mechanism. Furthermore, the oxygen atoms of the sulfonamide group typically form crucial hydrogen bonds with active site residues, such as the backbone amide of Thr199 in many human CA isoforms, further stabilizing the ligand-enzyme complex. mdpi.com The design of CA inhibitors is often structured around three components: the zinc-binding sulfonamide group, a linker, and a "tail" group (often an aromatic or heteroaromatic ring system) that interacts with other regions of the active site to confer potency and selectivity. acs.org
Beyond its role as a ZBG, the sulfonamide functional group is a structural mimic of p-aminobenzoic acid (PABA). nih.gov This allows sulfonamide-based drugs to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase in bacteria, which is essential for folic acid synthesis. nih.gov This mechanism is the basis for the antibacterial activity of sulfa drugs. The precise geometry and electronic properties of the sulfonamide group are critical for this mimicry and subsequent enzyme inhibition. nih.govopenaccesspub.org
Table 2: Key Interactions of the Sulfonamide Moiety in Target Recognition This table summarizes the principal binding interactions of the sulfonamide group based on molecular docking and structural studies.
| Interaction Type | Interacting Atoms of Sulfonamide | Target Residue/Component | Consequence of Interaction | Source |
| Metal Ion Coordination | Deprotonated Nitrogen (-SO₂N⁻-) | Zn(II) ion | Primary anchoring of the inhibitor in the active site of metalloenzymes. | mdpi.com |
| Hydrogen Bonding | Oxygen atoms (-SO₂-) | Thr199 (in hCA I) | Stabilization of the enzyme-inhibitor complex. | mdpi.com |
| Hydrogen Bonding | Nitrogen atom (-NH₂) | Active site residues | Additional stabilization and orientation of the ligand. | mdpi.com |
Impact of Substitutions and Modifications on the Pyridine Ring System on Biological Profile
The inherent electron-withdrawing character of the pyridine ring significantly increases the acidity of the attached sulfonamide group compared to its benzenesulfonamide (B165840) analogue. nih.gov This enhanced acidity facilitates the deprotonation necessary for binding to the zinc ion in metalloenzymes. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor, forming additional interactions with target proteins that can enhance binding affinity. nih.gov
Furthermore, the pyridine ring is amenable to aromatic substitution, allowing for the introduction of a wide array of substituents that can fine-tune the molecule's properties. nih.gov For example, substitutions at the 4-position of the pyridine-3-sulfonamide (B1584339) core have been used to generate a large number of derivatives with varying activity and selectivity against different human carbonic anhydrase isoforms. nih.gov The introduction of different functional groups can alter steric bulk, lipophilicity, and electronic distribution, thereby influencing how the molecule fits into the binding site and interacts with specific amino acid residues.
In the design of dual PI3K/mTOR inhibitors, various pyridine-containing heterocyclic systems, such as pyrido[2,3-d]pyrimidines and quinolines, have been explored. nih.gov Studies showed that changing the aromatic skeleton significantly affected the compound's binding ability and biological activity, underscoring the critical role of the extended ring system in establishing key interactions within the hinge region of protein kinases. nih.gov Similarly, the introduction of pyridine rings into other scaffolds, like 2-thiouracil, has been shown to enhance biological activities such as antioxidant potential. mdpi.com
Table 3: Effect of Pyridine Ring Modifications on Biological Activity This table provides examples of how substitutions on the pyridine ring or its replacement with related heterocycles can impact the biological profile.
| Modification | Example Scaffold | Target/Activity | Observed Effect | Source |
| Substitution at 4-position | 4-Substituted pyridine-3-sulfonamide | Carbonic Anhydrases | Modulates potency and selectivity against hCA isoforms IX and XII. | nih.gov |
| Ring Annulation | Pyrido[2,3-d]pyrimidine (B1209978) | PI3K/mTOR Kinases | Forms key hydrogen bonds in the kinase hinge region. | nih.gov |
| Replacement/Scaffold Hopping | Quinoxaline-sulfonamide | α-glucosidase, α-amylase | Potent inhibitory activity against enzymes related to diabetes. | researchgate.net |
| Introduction of Pyridine | 2-Thiouracil-pyridine hybrids | Antioxidant | Enhanced radical scavenging activity compared to the parent compound. | mdpi.com |
Strategies for Optimizing Ligand Efficiency and Pharmacophore Features
In modern drug discovery, the goal is not simply to achieve high potency, but to do so efficiently. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a way to evaluate the quality of a compound and its optimization potential. The objective is to maximize binding affinity while minimizing increases in molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties. nih.gov
One key strategy for optimizing pharmacophore features involves the "tail approach," particularly relevant for enzyme inhibitors like those targeting carbonic anhydrase. acs.org Starting with the core pharmacophore (the zinc-binding sulfonamide and the pyridine ring), modifications are systematically made to a "tail" portion of the molecule. This allows for the exploration of chemical space around the core, aiming to establish additional favorable interactions with the target enzyme, thereby enhancing both potency and isoform selectivity. acs.org
Another critical strategy involves the careful optimization of substituent size and physicochemical properties. As seen with the N-alkylamino group, there is often an optimal size for a substituent to maximize interactions in a binding pocket. nih.gov Computational tools can predict properties like the partition coefficient (ClogP), which helps guide the design of compounds with an ideal lipophilicity-hydrophilicity balance to ensure good cell uptake and bioavailability. nih.gov
The refinement of pharmacophore features also includes ensuring proper geometry and electronic characteristics for key interactions. For the sulfonamide group, its acidic nature is vital for zinc binding. nih.gov For the pyridine ring, its ability to act as a hydrogen bond acceptor is a feature that can be exploited and optimized through the strategic placement of other substituents that modulate its electronic properties. nih.gov
Development of Dual-Targeting and Hybrid Molecule Design Rationales
The "one molecule, one target" paradigm is increasingly being supplemented by strategies aimed at designing single molecules that can modulate multiple biological targets. This approach can offer advantages in treating complex multifactorial diseases, potentially leading to enhanced efficacy or overcoming drug resistance mechanisms.
A prominent strategy is the design of dual-target inhibitors. An excellent example is the development of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors. nih.gov The rationale for this design was based on a scaffold-hopping strategy, combining a sulfonamide-methoxypyridine fragment (Part A) with various heterocyclic systems (Part B) known to interact with the hinge region of kinases. nih.gov By integrating pharmacophoric elements recognized by both PI3K and mTOR into a single chemical entity, researchers were able to create potent dual inhibitors.
Molecular hybridization is another powerful technique, which involves covalently linking two or more pharmacophores from different drugs to create a new hybrid molecule with a unique activity profile. nih.gov For example, 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids have been designed as anti-trypanosomatid agents by combining fragments known to have activity against these parasites. nih.gov This approach can lead to synergistic effects or a broader spectrum of activity. The this compound scaffold is well-suited for such strategies, where the pyridine ring or the butylamino group can serve as attachment points for a second pharmacophore, aiming to engage a secondary target. This rationale has also been explored in the development of compounds with potential anti-diabetic and anti-Alzheimer's properties. researchgate.net
Table 4: Examples of Dual-Targeting and Hybrid Molecule Design This table highlights design strategies that combine multiple pharmacophores to achieve a desired dual-target or hybrid activity profile.
| Design Strategy | Example Compound Class | Intended Targets | Rationale | Source |
| Dual Inhibition | Sulfonamide methoxypyridine derivatives | PI3K / mTOR | Combination of a sulfonamide-pyridine head with a kinase hinge-binding heterocycle. | nih.gov |
| Molecular Hybridization | 2-Nitroimidazole-1,2,3-triazole sulfonamides | Trypanosomatid targets | Covalent linking of distinct pharmacophores to create a single hybrid agent. | nih.gov |
| Multi-Target Design | Pyrazole (B372694)/Pyridine Sulfonamides | α-glucosidase / Acetylcholinesterase | Creating single compounds to address multiple facets of complex diseases like diabetes and Alzheimer's. | researchgate.net |
Future Research Directions and Translational Opportunities
Exploration of Advanced Synthetic Methodologies for Sustainable Production
The future production of 2-(Butylamino)pyridine-3-sulfonamide and its derivatives will increasingly rely on sustainable and environmentally benign synthetic methods. Traditional synthesis routes for sulfonamides often involve harsh reagents and organic solvents, leading to significant environmental waste. rsc.org Green chemistry principles offer a pathway to mitigate these issues through innovative methodologies.
Key areas of exploration include:
Aqueous Media Synthesis: Performing reactions in water instead of organic solvents is a primary goal of green chemistry. rsc.org Research has demonstrated facile and eco-friendly methods for synthesizing sulfonamides in aqueous media, often using equimolar amounts of reactants and omitting organic bases, which simplifies product isolation to mere filtration after acidification. rsc.orgsci-hub.se
Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, represent a significant advancement. rsc.org These methods can facilitate tandem reactions, like the one-pot oxidation-chlorination of disulfides followed by amination, to produce sulfonamides without any solvent, thereby minimizing by-products and environmental impact. rsc.org
Catalytic Innovations: The development of novel catalysts can enhance reaction efficiency and selectivity. For instance, magnetite-immobilized nano-Ruthenium catalysts have been used for the direct coupling of sulfonamides and alcohols, producing only water as a side-product. acs.org The magnetic properties of such catalysts allow for easy separation and recycling, further boosting sustainability. acs.org
Table 1: Comparison of Synthetic Methodologies for Sulfonamide Production
| Feature | Traditional Synthesis | Advanced Sustainable Synthesis |
|---|---|---|
| Solvent | Often uses volatile organic solvents | Water, Polyethylene glycol (PEG), or solvent-free conditions sci-hub.se |
| Base | Typically requires organic bases (e.g., pyridine) | Inorganic bases (e.g., Na2CO3) or base-free conditions researchgate.net |
| Energy Input | Often requires heating for extended periods | Room temperature reactions or efficient energy transfer (e.g., mechanochemistry) rsc.orgsci-hub.se |
| By-products | Can generate significant chemical waste | Minimal by-products (e.g., water) acs.org |
| Purification | Often requires column chromatography | Simple filtration or precipitation rsc.org |
| Catalyst | May use stoichiometric reagents | Recyclable heterogeneous or nanocatalysts acs.org |
Integration of Artificial Intelligence and Machine Learning in Computational Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating the identification and optimization of new drug candidates. researchgate.net For the this compound scaffold, these computational tools can be leveraged to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Future applications in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can elucidate the complex relationships between the chemical structure of pyridine-3-sulfonamide (B1584339) derivatives and their biological activity. researchgate.net By training models on existing data, researchers can predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Virtual High-Throughput Screening (vHTS): ML algorithms, such as Support Vector Machines (SVM) and Random Forest, can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific biological target. nih.govfrontiersin.org This approach can be used to find new derivatives of this compound that are active against novel targets.
De Novo Drug Design: Generative AI models, including variational autoencoders and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.gov These models can be constrained to generate novel pyridine-3-sulfonamide derivatives that possess desired drug-like properties, effectively exploring new chemical space. researchgate.netnih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. researchgate.net ML models trained on large datasets of pharmacological data can accurately predict these properties for new sulfonamide derivatives, reducing late-stage attrition. researchgate.net
Table 2: Application of AI/ML in the Drug Design Pipeline for Pyridine-3-Sulfonamides
| Drug Discovery Stage | AI/ML Application | Objective |
|---|---|---|
| Target Identification | Gene network analysis, Kernel-based methods | Prioritize and validate novel biological targets for the compound scaffold. nih.gov |
| Hit Identification | Virtual screening (e.g., SVM, Deep Learning) | Identify initial hit compounds from large virtual libraries with high affinity for the target. frontiersin.org |
| Lead Generation | De Novo design, Generative models | Generate novel molecular structures with optimized properties based on the core scaffold. nih.gov |
| Lead Optimization | QSAR, Molecular docking simulations | Predict biological activity and binding modes to guide structural modifications for improved potency and selectivity. researchgate.netnih.gov |
| Preclinical Development | ADMET prediction models | Forecast pharmacokinetic and toxicity profiles to select candidates with the highest chance of clinical success. researchgate.net |
Discovery of Novel Biological Targets and Mechanistic Pathways for Pyridine-3-sulfonamides
While sulfonamides are historically known as antibacterial agents that inhibit dihydropteroate (B1496061) synthetase, the pyridine-3-sulfonamide scaffold exhibits a remarkable diversity of biological activities. researchgate.netdrugbank.comnih.gov Future research must focus on identifying novel protein targets and elucidating the associated mechanistic pathways to unlock the full therapeutic potential of compounds like this compound.
Potential therapeutic areas and targets for exploration include:
Oncology: Pyridine-sulfonamide hybrids have shown promise as inhibitors of key cancer-related enzymes. For example, derivatives have been developed as potent PI3K/mTOR dual inhibitors and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, which are critical targets in cancer cell signaling and angiogenesis. nih.govnih.gov
Metabolic Diseases: Certain sulfonamide derivatives have demonstrated antidiabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase. eurjchem.comresearchgate.netnih.gov Screening this compound analogs against a panel of metabolic enzymes could reveal new therapeutic opportunities for type 2 diabetes.
Virology: The sulfonamide functional group is a component of several antiviral drugs, including HIV protease inhibitors. rsc.org Computational docking and biological assays could be used to evaluate pyridine-3-sulfonamide derivatives as potential inhibitors of viral enzymes, such as the HIV-1 gp120 glycoprotein. nih.gov
Enzyme Inhibition: Beyond these areas, the scaffold shows activity against a broad range of enzymes, including carbonic anhydrases, which are targets for antiglaucoma and diuretic drugs. nih.gov
Table 3: Known and Potential Biological Targets for Pyridine-3-Sulfonamide Derivatives
| Therapeutic Area | Target Class | Specific Target Examples | Potential Mechanism of Action |
|---|---|---|---|
| Infectious Disease | Bacterial Enzymes | Dihydropteroate Synthetase (DHPS) nih.gov | Inhibition of folate synthesis drugbank.com |
| Oncology | Protein Kinases | PI3K/mTOR, VEGFR-2 nih.govnih.gov | Disruption of cell proliferation and angiogenesis pathways nih.govnih.gov |
| Metabolic Disease | Carbohydrate-Hydrolases | α-Glucosidase, α-Amylase nih.gov | Reduction of postprandial glucose absorption |
| Neurology | Cholinesterases | Acetylcholinesterase (AChE) researchgate.net | Modulation of neurotransmitter levels |
| Various | Metalloenzymes | Carbonic Anhydrases (CAs) nih.gov | Alteration of physiological pH and ion transport |
Development of Highly Selective and Potent Pyridine-3-sulfonamide Lead Compounds for Preclinical Evaluation
Translating a promising hit compound into a preclinical candidate requires a rigorous lead optimization process. For this compound, this involves systematic chemical modifications guided by structure-activity relationship (SAR) studies to enhance potency against the desired target while minimizing off-target effects.
Key strategies for lead compound development include:
Structure-Activity Relationship (SAR) Studies: SAR studies are essential to understand how different functional groups on the pyridine-3-sulfonamide scaffold influence biological activity. For instance, modifying the butylamino group or substituting various positions on the pyridine (B92270) ring can dramatically alter a compound's potency and selectivity. nih.gov
Scaffold Hopping and Hybridization: Replacing the pyridine core with other heterocycles (e.g., pyrazine) or attaching other pharmacologically active moieties can lead to novel compounds with improved properties. nih.govacs.org This strategy has been successfully used to create pyridine-sulfonamide hybrids with potent anticancer activity. nih.gov
Improving Pharmacokinetic Properties: Optimization is not limited to potency. It is equally important to engineer molecules with favorable metabolic stability, bioavailability, and solubility to ensure they are effective in vivo. This involves modifying metabolically labile sites and tuning lipophilicity.
Preclinical Evaluation: Once a lead compound with a desirable balance of potency, selectivity, and drug-like properties is identified, it must undergo comprehensive preclinical evaluation. This includes in vivo testing in relevant animal models to confirm efficacy and establish a preliminary safety profile before consideration for clinical trials.
Table 4: Strategies for Lead Optimization of this compound
| Optimization Goal | Structural Modification Strategy | Example Modification | Desired Outcome |
|---|---|---|---|
| Increase Potency | Modify the N-butyl group | Replace with cyclic amines or branched alkyl chains | Enhance binding affinity with the target protein. |
| Enhance Selectivity | Introduce substituents on the pyridine ring | Add sterically bulky or electron-withdrawing groups | Reduce binding to off-target proteins, minimizing side effects. |
| Improve Metabolic Stability | Block metabolically vulnerable sites | Replace labile hydrogens with fluorine or methyl groups | Increase the compound's half-life in the body. |
| Increase Bioavailability | Tune lipophilicity and polarity | Incorporate polar functional groups (e.g., hydroxyl) or ionizable groups | Improve absorption and distribution characteristics. |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonylation | Pyridine, DMAP, RT, 2 hr | 65 | 90 |
| Purification | Column chromatography (EtOAc/hexane) | 58 | 95 |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- Sample Preparation : Dissolve in deuterated solvents (e.g., DMSO-d₆) at 10 mg/mL for NMR, ensuring minimal residual protons .
Advanced: How do structural modifications of this compound influence its biological activity?
Methodological Answer:
- Pyridine Ring Substitutions : Adding electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances enzyme inhibition by increasing binding affinity to hydrophobic pockets .
- Butylamino Chain Variation : Shorter alkyl chains (e.g., propyl) reduce metabolic stability, while branched chains improve pharmacokinetic profiles .
- Sulfonamide Group : Replacing sulfonamide with carboxamide decreases solubility but may improve membrane permeability .
Experimental Design Tip : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase) before synthesizing analogs .
Advanced: How can researchers resolve contradictions in enzyme inhibition data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Assay Standardization :
- Use recombinant enzymes (e.g., human carbonic anhydrase II) to minimize batch-to-batch variability .
- Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) .
- Data Validation :
- Perform dose-response curves (IC₅₀) in triplicate and analyze via nonlinear regression (GraphPad Prism) .
- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Compliance: What regulatory guidelines apply to in vitro studies of this compound?
Methodological Answer:
- Safety Protocols :
- Ethical Compliance :
- Strictly adhere to in vitro use; avoid testing in live vertebrates per FDA guidelines for non-approved compounds .
- Document all procedures in institutional biosafety committee (IBC)-approved protocols .
Advanced: What computational methods predict the solubility and stability of this compound?
Methodological Answer:
- Solubility Prediction : Use Hansen solubility parameters (HSPiP software) with input from experimental logP values (~2.1) .
- Degradation Pathways :
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
